molecular formula C28H18IN3O2S2 B11530469 N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(4-iodophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide

N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(4-iodophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide

Cat. No.: B11530469
M. Wt: 619.5 g/mol
InChI Key: YRQIOCYQUAJCCS-UHFFFAOYSA-N
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Description

N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(4-iodophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dibenzofuran moiety, a benzothiazole ring, and an acetamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(4-iodophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the dibenzofuran core, followed by the introduction of the benzothiazole ring through a series of condensation reactions. The final step involves the attachment of the acetamide group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(4-iodophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium cyanide are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(4-iodophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(4-iodophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(4-iodophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its dibenzofuran and benzothiazole moieties contribute to its versatility and potential for diverse applications.

Properties

Molecular Formula

C28H18IN3O2S2

Molecular Weight

619.5 g/mol

IUPAC Name

N-dibenzofuran-3-yl-2-[[6-[(4-iodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H18IN3O2S2/c29-18-7-5-17(6-8-18)15-30-19-10-12-23-26(14-19)36-28(32-23)35-16-27(33)31-20-9-11-22-21-3-1-2-4-24(21)34-25(22)13-20/h1-15H,16H2,(H,31,33)

InChI Key

YRQIOCYQUAJCCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N=CC6=CC=C(C=C6)I

Origin of Product

United States

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